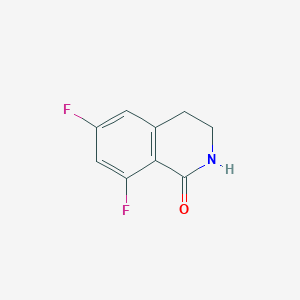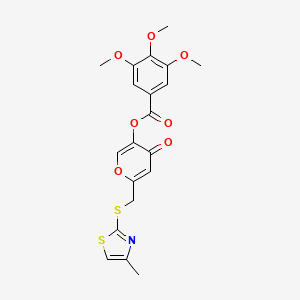
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one
Descripción general
Descripción
6,8-Difluoro-3,4-dihydro-2H-isoquinolin-1-one, also known as DFDIQ, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound with an aromatic ring system that is composed of a nitrogen atom, two oxygen atoms, and three carbon atoms. DFDIQ is a versatile compound that can be used in a variety of experiments, including biochemical, physiological, and pharmacological studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pathways for Synthesis of Dihydroisoquinolines : Research demonstrates methods for synthesizing substituted dihydroisoquinolines, including those with perfluoroalkyl derivatives, through reactions involving 1-methylthio-3,4-dihydroisoquinolines (Glushkov et al., 2000).
- Cascade Synthesis Approaches : Studies have developed cascade synthesis approaches for various fluorinated isoquinolines, showcasing efficient methods to synthesize these compounds (Liu et al., 2013).
- Superacidic Activation and Electrophilic Reactions : Investigations into the activation of isoquinolinols in superacidic conditions reveal selective ionic hydrogenation and condensation reactions, leading to various dihydroisoquinolinones (Koltunov et al., 2002).
Chemical Transformations and Rearrangements
- BF3-Promoted Synthesis : Research reports on boron trifluoride etherate-catalyzed synthesis of diarylhexahydrobenzo[f]isoquinolines, demonstrating novel rearrangement reactions (Chang et al., 2010).
- Difluorohydration of β-Alkynyl Ketones : Studies have established a catalytic difluorohydration method for β-alkynyl ketones, providing an efficient pathway to difluoride dicarbonyls, some of which can be converted into difluorinated isoquinolines (Zhu et al., 2017).
Novel Synthesis Pathways
- Synthesis of Difluoro-Benz Isoquinoline Diones : Methods for synthesizing difluoro-benz isoquinoline diones have been developed, highlighting the potential for producing structurally diverse compounds (Krapcho & Ellis, 1998).
- Visible-Light-Induced Cyclization of Alkenes : Research has developed a visible-light-induced method for carboperfluoroalkylation of alkenes to produce perfluorinated isoquinolinediones (Tang et al., 2015).
Structural Analysis and Applications
- Structure Analysis of Egenine : Studies have conducted structural analysis of compounds like egenine, which includes dihydro isoquinoline derivatives, providing insights into their molecular configurations (Dokurno et al., 1993).
Applications in Organic Synthesis
- Synthesis of Hydroxy-Isoquinolinones : Research has explored methods to synthesize hydroxy-isoquinolinones, demonstrating the potential applications of these compounds in organic synthesis (Wei-yi, 2006).
- Cascade Bond Formation Reactions : Studies have reported on metal-free reactions involving diynes and isoquinoline N-oxides, leading to the formation of various dihydroisoquinolines through cascade bond formation (Zhang et al., 2017).
Mecanismo De Acción
While specific information on the mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is not available, one of the derivatives of 3,4-dihydroisoquinolin-1(2H)-one was found to exhibit antioomycete activity against Pythium recalcitrans. The mode of action might be the disruption of the biological membrane systems of P. recalcitrans .
Propiedades
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXCEHXNZXFSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)
![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)





![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)
![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)
